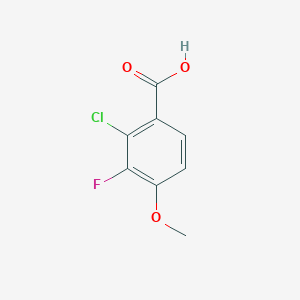

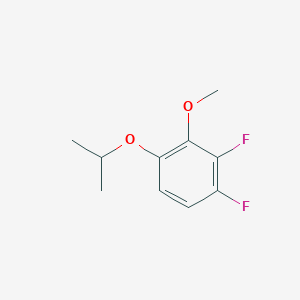

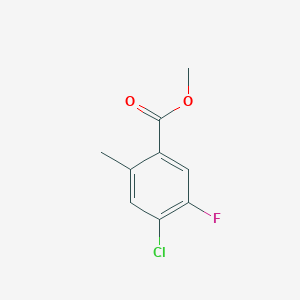

2-Chloro-3-fluoro-4-methoxybenzoic acid

货号 B6306242

CAS 编号:

1824142-37-1

分子量: 204.58 g/mol

InChI 键: LZVSDBIMBJTHFC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through various methods, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride and sulfur tetrafluoride. Another method involves the chlorination of 2-fluoro-4-methoxybenzoic acid with thionyl chloride.Molecular Structure Analysis

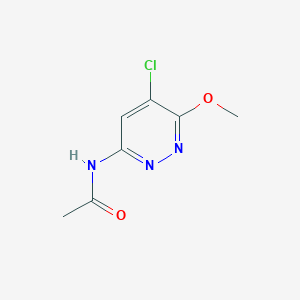

The molecular formula of 2-Chloro-3-fluoro-4-methoxybenzoic acid is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3H,1H3, (H,11,12) and the InChI key is JJGFYWMFJZXTDO-UHFFFAOYSA-N .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . 2-Chloro-3-fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-4-methoxybenzoic acid is a solid at 20°C . It has a molecular weight of 204.58 g/mol . The compound is soluble in most organic solvents, such as ethanol, acetonitrile, and dichloromethane, but is practically insoluble in water. The melting point ranges from 191.0 to 195.0 °C .科学研究应用

- Medicinal Chemistry and Drug Development Structure: 2-Chloro-3-fluoro-4-methoxybenzoic acid features a central benzene ring with alternating single and double bonds, along with a chlorine atom bonded to the 2nd carbon of the benzene ring.

- Reactivity : The fluoride substituent enables nucleophilic aromatic substitution, while most reactivity centers on the carboxylic group .

Organic Synthesis and Chemical Reactions

Materials Science and Surface Modification

安全和危害

2-Chloro-3-fluoro-4-methoxybenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

属性

IUPAC Name |

2-chloro-3-fluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVSDBIMBJTHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluoro-4-methoxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

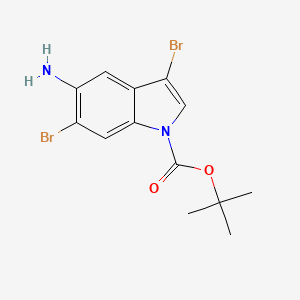

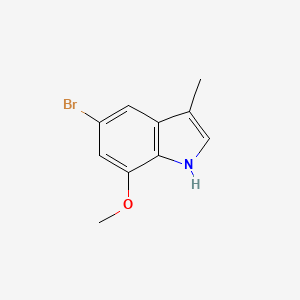

t-Butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate

1823786-39-5

1,2-Difluoro-4-isopropoxy-3-methoxybenzene

1394937-93-9

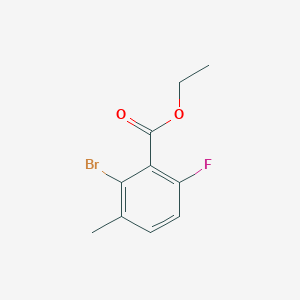

Ethyl 2-bromo-6-fluoro-3-methylbenzoate

1807043-56-6

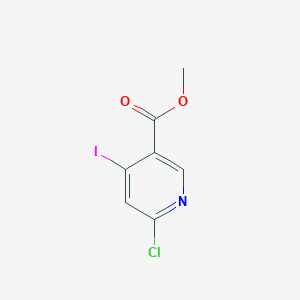

Methyl 6-chloro-4-iodonicotinate

1824572-65-7

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

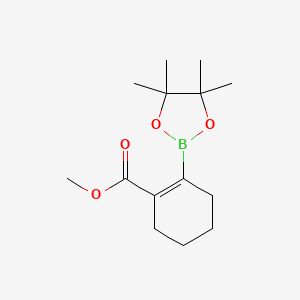

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)